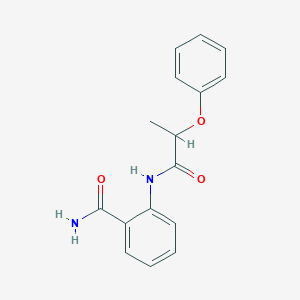

2-(2-phenoxypropanamido)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenoxypropanoylamino)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-11(21-12-7-3-2-4-8-12)16(20)18-14-10-6-5-9-13(14)15(17)19/h2-11H,1H3,(H2,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZGKYDACKPXUSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1C(=O)N)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Phenoxypropanamido Benzamide and Its Structural Analogues

Retrosynthetic Strategies for 2-(2-phenoxypropanamido)benzamide

Retrosynthetic analysis of this compound reveals a primary disconnection at the amide bond, which is the most logical and common approach for the synthesis of such molecules. This bond links the phenoxypropanamido and the benzamide (B126) moieties. Therefore, the target molecule can be conceptually broken down into two main precursors: 2-aminobenzamide (B116534) and 2-phenoxypropanoic acid.

This disconnection strategy is based on the well-established reliability of amide bond formation reactions. Further retrosynthetic analysis of the precursors can also be considered. For instance, 2-aminobenzamide can be traced back to isatoic anhydride (B1165640) or 2-nitrobenzonitrile (B147312). nih.govresearchgate.net Similarly, 2-phenoxypropanoic acid can be derived from phenol (B47542) and a propanoic acid derivative, or through multi-step sequences involving other commercially available starting materials. google.com

Conventional Synthetic Pathways to this compound

Conventional synthetic routes to this compound and its analogues primarily rely on the coupling of a carboxylic acid derivative with an amine. These methods, while effective, often necessitate the use of stoichiometric activating agents, which can generate significant chemical waste. ucl.ac.uk

Amidation Reactions in this compound Synthesis

The crucial step in the synthesis of this compound is the formation of the amide bond. This is typically achieved by activating the carboxylic acid group of 2-phenoxypropanoic acid to make it more susceptible to nucleophilic attack by the amino group of 2-aminobenzamide. A variety of coupling reagents are commonly employed for this purpose in a process known as the Schotten-Baumann reaction, which is conducted in a basic medium at low temperatures. tifr.res.in

Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. ucl.ac.uk Other reagents like thionyl chloride or oxalyl chloride can be used to convert the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine. ucl.ac.uk The choice of reagent and reaction conditions can be influenced by the specific substrates and the desired scale of the reaction.

Precursor Synthesis for the Phenoxy and Propanamido Moieties of this compound

The successful synthesis of the target molecule is contingent on the efficient preparation of its key precursors: 2-aminobenzamide and 2-phenoxypropanoic acid.

Synthesis of 2-Aminobenzamide: Several methods have been reported for the synthesis of 2-aminobenzamide. One common approach involves the reaction of isatoic anhydride with an amine derivative. nih.gov For instance, a series of 2-aminobenzamide derivatives have been synthesized by reacting isatoic anhydride with the appropriate N-nucleophile, using both conventional heating and microwave-assisted methods. nih.gov Another route to 2-aminobenzamide involves the hydrolysis of 2-nitrobenzonitrile followed by the reduction of the nitro group. A notable method demonstrates a one-pot synthesis where both the hydrolysis of the nitrile and the reduction of the nitro group occur simultaneously, catalyzed by copper. researchgate.net The synthesis of a related compound, 2-amino-5-bromobenzamide, has been achieved by suspending 6-bromo-1H-benzo[d] Current time information in Bangalore, IN.rsc.orgoxazine-2,4-dione in aqueous ammonium (B1175870) hydroxide.

Synthesis of 2-Phenoxypropanoic Acid: The synthesis of 2-phenoxypropanoic acid, an important intermediate for certain herbicides, can be achieved through several routes. google.com One method involves the reaction of a phenol with an α-halogenated propionic acid ester. google.com For example, 2-[4-(hydroxyphenoxy)]propionic acid is synthesized by reacting resorcinol (B1680541) with ethyl 2-bromopropionate under alkaline conditions, followed by hydrolysis. google.com A general method for preparing 2-arylpropionic acids involves the mono-c-methylation of arylacetonitriles followed by hydrolysis. orgsyn.org

Emerging Synthetic Approaches for this compound

In line with the growing emphasis on green and sustainable chemistry, new methods for amide bond formation are being developed to minimize waste and avoid the use of hazardous reagents. These emerging approaches are applicable to the synthesis of this compound.

Catalytic Methods in this compound Production

Catalytic methods for amide synthesis offer a more atom-economical and environmentally friendly alternative to traditional stoichiometric approaches. mdpi.com These methods can be broadly categorized into metal-based catalysis and organocatalysis.

| Catalyst Type | Examples | Reaction Conditions | Advantages |

| Boronic Acids | Phenylboronic acid, (2-(thiophen-2-ylmethyl)phenyl)boronic acid | Often at room temperature or with mild heating | Bench-stable, effective for a wide range of substrates, including functionalized amines and amino acids. acs.org |

| Transition Metals | Palladium, Copper, Nickel, Zirconium | Varies with catalyst; can be mild | Facilitate coupling of amines with carboxylic acid derivatives under milder conditions. numberanalytics.com ZrCl4 has been used for direct amidation at 70-100°C. nih.gov |

| Biocatalysts (Enzymes) | Lipases (e.g., Candida antarctica lipase (B570770) B - CALB), Amidases | Mild conditions, often in aqueous or low-water systems | High selectivity, environmentally friendly, can be used for direct coupling of carboxylic acids and amines. rsc.orgnih.gov |

Boronic acids have emerged as highly effective catalysts for direct amidation reactions between carboxylic acids and amines. acs.orgsigmaaldrich.com These reactions can often be performed at room temperature and are tolerant of a wide variety of functional groups. Transition metal catalysts, including those based on palladium, copper, and nickel, are also widely used to facilitate the coupling of amines with carboxylic acid derivatives. numberanalytics.com Zirconium-based catalysts, such as ZrCl4, have shown effectiveness in promoting direct amidation at elevated temperatures. nih.gov

Sustainable Chemistry Principles in this compound Synthesis

The principles of sustainable chemistry are increasingly being applied to amide bond formation, with a focus on reducing waste, using less hazardous materials, and improving energy efficiency. ucl.ac.ukrsc.org Biocatalysis, in particular, represents a significant step towards greener amide synthesis. rsc.org

Enzymes, such as lipases, can catalyze the formation of amides under mild conditions, often in environmentally benign solvents like water or in solvent-free systems. nih.govrsc.org For example, Candida antarctica lipase B (CALB) has been successfully used for the direct amidation of carboxylic acids with amines by using molecular sieves to remove the water byproduct and shift the reaction equilibrium towards the product. rsc.org Another approach involves the use of ATP-dependent enzymes, which can be coupled with ATP recycling systems for improved efficiency in aqueous media. rsc.org The use of safer solvents, such as cyclopentyl methyl ether, in enzyme-catalyzed amidations further enhances the green credentials of these methods. nih.gov The ACS Green Chemistry Institute Pharmaceutical Roundtable has identified the development of catalytic amide bond formation as a key area for advancing green chemistry. sigmaaldrich.com

Advanced Purification Techniques for Synthetic this compound

The purification of this compound, a compound belonging to the benzamide class of molecules, relies on the principles of differential solubility and partitioning behavior. The selection of an appropriate purification strategy is contingent on the nature of the impurities present in the crude synthetic mixture.

Chromatographic techniques are powerful tools for the separation of complex mixtures. For compounds like this compound, both column chromatography and High-Performance Liquid Chromatography (HPLC) can be effectively employed.

Column Chromatography:

Gravity column chromatography using silica (B1680970) gel as the stationary phase is a widely adopted method for the purification of benzamide derivatives. The choice of the mobile phase, or eluent, is critical for achieving optimal separation. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is typically effective. For this compound and its analogues, a common solvent system involves a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297).

The separation process is based on the differential adsorption of the compound and impurities onto the silica gel. Less polar impurities will travel down the column faster with the non-polar mobile phase, while the more polar target compound will have a stronger interaction with the silica gel and elute later as the polarity of the mobile phase is increased. The progress of the separation is monitored by Thin-Layer Chromatography (TLC), and fractions containing the pure compound are collected and combined.

Table 1: Illustrative Column Chromatography Parameters for Purification of a 2-Phenoxyalkanamido Benzamide Analogue

| Parameter | Value |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase | Hexane-Ethyl Acetate gradient |

| (e.g., starting with 9:1, gradually increasing to 1:1) | |

| Elution Mode | Gradient |

| Detection | TLC with UV visualization (254 nm) |

High-Performance Liquid Chromatography (HPLC):

For achieving very high purity or for analytical purposes, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. In this technique, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase.

The separation mechanism in RP-HPLC is based on the hydrophobic interactions between the analyte and the stationary phase. For this compound, a mobile phase consisting of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typically used. A gradient elution, where the proportion of the organic modifier is increased over time, allows for the efficient separation of the target compound from both more polar and less polar impurities.

Table 2: Representative RP-HPLC Conditions for Analysis of a Benzamide Derivative

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water (with 0.1% formic acid or trifluoroacetic acid) |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | e.g., 50-95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. The principle of recrystallization relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent system at different temperatures.

The process involves dissolving the crude solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while the impurities, being present in smaller amounts, remain dissolved in the mother liquor.

The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but should dissolve it completely at its boiling point. For benzamide derivatives, including those with a phenoxy moiety, common recrystallization solvents include ethanol (B145695), ethyl acetate, and mixtures of these with less polar solvents like hexane. For instance, a patent for a structurally related benzamide derivative mentions purification by precipitation from ethyl acetate.

Crystallization studies can also provide insights into the polymorphic forms of the compound, which can have different physical properties. The study of crystal growth and morphology is an important aspect of the solid-state characterization of pharmaceutical compounds.

Table 3: Potential Recrystallization Solvents for this compound and Analogues

| Solvent/Solvent System | Rationale |

| Ethanol | Good solubility at high temperatures, poor at low temperatures for many benzamides. |

| Ethyl Acetate | Effective for a range of polar organic compounds. |

| Ethyl Acetate/Hexane | A polar/non-polar mixture that can be fine-tuned for optimal solubility characteristics. |

| Methanol | Another polar protic solvent that can be effective. |

Structure Activity Relationship Sar and Structural Modification Studies of 2 2 Phenoxypropanamido Benzamide Derivatives

Design Principles for Novel 2-(2-phenoxypropanamido)benzamide Analogues

The design of novel analogues of this compound is rooted in established medicinal chemistry principles. A primary strategy involves the systematic modification of its core components to probe the chemical space and identify key structural determinants for theoretical activity. The overarching goal is to enhance desired biological effects while minimizing potential off-target interactions.

A common approach is the application of bioisosteric replacements, where functional groups are exchanged for others with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic profiles. Additionally, scaffold hopping is employed to create novel core structures while retaining the essential pharmacophoric features. Computational modeling and quantitative structure-activity relationship (QSAR) studies often precede synthesis, providing predictive insights into the potential effects of designed modifications.

Substituent Effects on the Phenoxy Moiety of this compound

The phenoxy group serves as a critical interaction domain, and its substitution pattern can significantly influence the compound's theoretical activity. Research on analogous series, such as 2-(2-phenoxyacetamido)benzamides, has demonstrated that the electronic and steric properties of substituents on this ring are paramount.

Introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution of the entire molecule, potentially affecting its binding affinity to biological targets. For instance, the position and nature of substituents can impact the orientation of the phenoxy ring within a target's binding pocket.

To illustrate the potential impact of these substitutions, the following table outlines hypothetical activity data based on common substituent effects observed in similar chemical series.

| Substituent at R¹ | Position | Electronic Effect | Steric Hindrance | Theoretical Activity (IC₅₀ in µM) |

| H | - | Neutral | Low | 10.5 |

| 4-F | para | Electron-withdrawing | Low | 5.2 |

| 4-Cl | para | Electron-withdrawing | Medium | 7.8 |

| 4-CH₃ | para | Electron-donating | Medium | 9.1 |

| 2-F | ortho | Electron-withdrawing | Medium | 12.3 |

| 2-Cl | ortho | Electron-withdrawing | High | 15.6 |

This interactive table allows for sorting and filtering to visualize the potential impact of different substituents on theoretical activity.

Modifications to the Propanamido Linker in this compound Analogues

Modifications to this linker can include altering its length by adding or removing methylene (B1212753) units, which would directly impact the distance between the two aromatic rings. The introduction of conformational constraints, such as the incorporation of a cyclopropyl (B3062369) group or a double bond, can lock the molecule into a more favorable or unfavorable conformation for binding. The amide bond itself can be replaced with bioisosteres like a reverse amide or a sulfonamide to explore different hydrogen bonding patterns and metabolic stabilities.

Structural Diversification of the Benzamide (B126) Core in this compound

The benzamide core is another focal point for structural modification. Substituents on this ring can modulate the compound's electronic properties and provide additional points of interaction with a biological target. The position and nature of these substituents are crucial in determining their effect.

For example, introducing small, electron-withdrawing groups such as fluorine or chlorine can enhance binding affinity through favorable electrostatic interactions. Conversely, larger, bulky groups could introduce steric hindrance, potentially reducing activity. The amide group itself is a key hydrogen bond donor and acceptor, and its orientation is critical.

The table below presents hypothetical data on how different substituents on the benzamide ring might influence theoretical activity.

| Substituent at R² | Position | Electronic Effect | Steric Hindrance | Theoretical Activity (IC₅₀ in µM) |

| H | - | Neutral | Low | 10.5 |

| 5-Cl | meta | Electron-withdrawing | Medium | 6.8 |

| 5-F | meta | Electron-withdrawing | Low | 4.9 |

| 4-OCH₃ | para | Electron-donating | Medium | 11.2 |

| 4-Cl | para | Electron-withdrawing | Medium | 8.5 |

This interactive table can be used to compare the theoretical effects of various substitutions on the benzamide core.

Stereochemical Influences on the Theoretical Activity of this compound Derivatives

The presence of a chiral center in the propanamido linker of this compound introduces the element of stereochemistry, which can have a profound impact on biological activity. The two enantiomers, (R) and (S), will orient the phenoxy and benzamide moieties differently in a chiral biological environment, such as the binding site of a protein.

It is common for one enantiomer to exhibit significantly higher activity than the other, a phenomenon known as eudismic ratio. This is because only one enantiomer may fit optimally into the binding site and form the necessary interactions for a biological response. Therefore, the synthesis and evaluation of individual enantiomers are crucial steps in the SAR exploration of this class of compounds. The determination of the absolute configuration of the more active enantiomer provides critical insights into the three-dimensional requirements of the biological target.

Mechanistic Investigations of 2 2 Phenoxypropanamido Benzamide in Defined Biological Systems in Vitro and Preclinical Focus

Molecular Target Identification and Validation for 2-(2-phenoxypropanamido)benzamide

Direct molecular target identification and validation studies for this compound are not extensively documented. However, research on analogous compounds containing the phenoxyacetamido scaffold suggests potential interactions with a variety of biological targets. For instance, different molecules incorporating this structural motif have been shown to act as inhibitors of kinases, carboxypeptidase R39, HIF-α prolyl hydroxylase, FLT3, and HIV-protease. nih.gov This suggests that the broader class of phenoxyacetamido-containing compounds has the potential to interact with a range of enzymatic targets. Further investigation is required to determine the specific molecular targets of this compound itself.

Enzyme Inhibition Kinetics of this compound and its Analogues

A separate study on the kinetics of two-site enzymes provides a framework for understanding how compounds can inhibit enzymatic activity through various mechanisms, including competitive and mixed inhibition. nih.govnih.gov Such methodologies could be applied to characterize the inhibitory action of this compound on specific enzyme targets once they are identified.

Table 1: Antiproliferative Activity of 2-(2-phenoxyacetamido)benzamide Analogues on K562 Cells

| Compound | Position of Phenoxyacetamido Moiety | Inhibition of K562 Cell Growth at 10 μM |

|---|---|---|

| 17a | ortho | Most Active |

| 21 | para | Reduced Activity |

| 22 | meta | Reduced Activity |

Data sourced from a study on 2-(2-phenoxyacetamido)benzamides. nih.gov

Receptor Binding Profiling of this compound

Specific receptor binding profiles for this compound are not detailed in the available literature. However, the benzamide (B126) chemical class is known to interact with various receptors. For instance, certain benzamide derivatives have been developed as high-affinity ligands for dopamine (B1211576) D2 receptors. nih.gov One such study on an iodinated N-benzyl pyrrolidinyl benzamide derivative, IYM, demonstrated high affinity for dopamine D2 receptors with a Kd of 0.04 nM. nih.gov This highlights the potential for benzamide compounds to be potent receptor ligands. Future research employing techniques like Receptor-HIT (Receptor-Heteromer Investigation Technology) could be utilized to screen and characterize the binding of this compound against a panel of receptors to determine its specific binding profile. nih.gov

Modulation of Cellular Pathways by this compound (In Vitro)

Studies on analogues of this compound, specifically 2-(2-phenoxyacetamido)benzamides, have shown that these compounds can modulate cellular pathways related to cell cycle progression and apoptosis. nih.gov In human chronic myelogenous leukemia (K562) cells, the most active of these compounds induced cell cycle arrest at the G0/G1 phase. nih.gov This arrest was accompanied by the induction of apoptosis, a form of programmed cell death, which was shown to be mediated by the activation of caspases, key enzymes in the apoptotic pathway. nih.gov

The broader class of benzamides has been implicated in the modulation of various signaling pathways. nih.gov For example, flavonoids, another class of natural compounds, have been shown to modulate survival signaling pathways such as the ERK, PI3K/Akt, and JNK pathways, which are crucial for cell survival and proliferation. nih.govnih.gov Given the structural similarities and observed biological activities of its analogues, it is plausible that this compound could also influence these or related cellular pathways.

Biomolecular Interaction Studies of this compound

Detailed biomolecular interaction studies for this compound are not currently available. However, a study on a related compound, 2-(2-phenoxyacetamido)benzamide (17b), utilized proton NMR spectroscopy to investigate its molecular structure and intramolecular interactions. nih.gov The analysis in DMSO-d6 revealed the presence of an intramolecular hydrogen bond, which was confirmed by variable temperature NMR experiments. nih.gov This type of interaction can be crucial for defining the compound's conformation and its subsequent binding to biological targets. The study also ruled out significant intermolecular interactions in a diluted solution. nih.gov These findings underscore the importance of understanding the three-dimensional structure and intramolecular forces of a compound to predict its biomolecular interactions.

Mechanistic Elucidation in Preclinical Animal Models Using this compound

There is no specific information available from preclinical animal models regarding the mechanistic elucidation of this compound. However, studies on related compounds provide a basis for potential in vivo investigations. For instance, biodistribution studies in mice with a radiolabeled benzamide derivative ([125I]IYM) demonstrated high and specific uptake in the striatum, a brain region rich in dopamine D2 receptors. nih.gov This suggests that if this compound were found to have a specific molecular target, radiolabeling it could be a viable strategy to study its distribution and target engagement in animal models. Furthermore, preclinical studies on other benzamides have investigated their antiproliferative effects in various cancer models, often linking their mechanism to apoptosis induction. nih.gov

Chemoproteomic Approaches to this compound Target Deconvolution

Currently, there are no published studies that have employed chemoproteomic approaches for the target deconvolution of this compound. This advanced technique involves using a chemically modified version of the compound to "fish out" its binding partners from a complex mixture of proteins, thereby identifying its molecular targets. Given the diverse potential targets of the broader phenoxyacetamido-benzamide class of compounds, a chemoproteomic approach would be a powerful tool to definitively identify the specific cellular interactors of this compound and elucidate its mechanism of action.

Computational Chemistry and Theoretical Studies of 2 2 Phenoxypropanamido Benzamide

Molecular Docking Simulations of 2-(2-phenoxypropanamido)benzamide with Predicted Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding affinity and interaction mode of a ligand with a protein receptor.

A thorough search of scientific databases yielded no specific molecular docking studies for this compound. Such a study would involve identifying potential protein targets and simulating the binding of the compound to their active sites. The results would typically be presented in a table format, detailing parameters like binding energy and key amino acid interactions. In the absence of such research, no data table on the docking scores or binding interactions of this compound can be provided.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds based on their structural features.

There are no available QSAR studies that specifically include this compound or its derivatives. A QSAR study for this compound would require a dataset of structurally similar molecules with measured biological activity. From this data, a predictive model could be built. Without such research, it is not possible to present a QSAR model or its statistical parameters.

Density Functional Theory (DFT) Calculations on the Electronic Structure of this compound

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can provide insights into a molecule's reactivity, stability, and spectroscopic properties by determining parameters such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.

Specific DFT calculations for this compound are not found in the reviewed literature. A dedicated study would provide valuable data on its electronic properties, which could be summarized in a table of key quantum chemical descriptors.

Molecular Dynamics Simulations of this compound in Solvated Systems

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations allow the study of the dynamic behavior of a molecule over time, such as its conformational changes and interactions with a solvent.

No published molecular dynamics simulations specifically investigating the behavior of this compound in a solvated system were identified. Such simulations would provide a detailed understanding of its structural flexibility and how it interacts with its environment, which is crucial for predicting its behavior in biological systems.

In Silico Prediction of ADMET-Relevant Parameters for this compound (Excluding Empirical/Clinical Data)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction involves using computational models to estimate the pharmacokinetic and toxicological properties of a compound. These predictions are valuable in the early stages of drug discovery to identify candidates with favorable profiles.

While general ADMET prediction tools are available, no specific studies have been published that detail a comprehensive in silico ADMET assessment for this compound. A hypothetical table of predicted ADMET properties is presented below to illustrate the type of data that such a study would generate. It is important to note that these values are for illustrative purposes and are not based on published research for this specific compound.

Table 1: Hypothetical In Silico ADMET Predictions for this compound

| Property | Predicted Value |

| Molecular Weight | 284.31 g/mol |

| LogP | 2.5 |

| H-bond Donors | 2 |

| H-bond Acceptors | 3 |

| Water Solubility | Moderate |

| Blood-Brain Barrier Penetration | Low |

| CYP2D6 Inhibition | Likely |

| Oral Bioavailability | Good |

Conformational Analysis of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of a molecule is essential for predicting its interaction with biological targets.

A formal conformational analysis of this compound has not been reported in the scientific literature. Such an analysis would identify the low-energy conformers of the molecule and the energy barriers between them, providing insight into its three-dimensional structure and flexibility.

Advanced Analytical Methodologies for 2 2 Phenoxypropanamido Benzamide

Chromatographic Methods for Quantification and Purity Assessment of 2-(2-phenoxypropanamido)benzamide

Chromatographic techniques are indispensable for separating this compound from starting materials, byproducts, or impurities. The choice of method depends on the analyte's properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantification and purity assessment of non-volatile, polar compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for such analyses.

Method development for this compound would focus on optimizing the separation on a hydrophobic stationary phase, typically a C18 column. sielc.comresearchgate.netnih.gov The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sielc.comresearchgate.netsielc.com The pH of the aqueous phase can be adjusted, often with formic or phosphoric acid, to control the ionization state of the molecule and improve peak shape. nih.govsielc.com Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often required to elute all components of a complex mixture with good resolution and in a reasonable time. nih.gov

Detection is commonly achieved using a UV detector, as the benzamide (B126) and phenoxy moieties contain strong chromophores. nih.govnih.gov A photodiode array (PDA) detector can be particularly useful, allowing for the simultaneous monitoring of absorbance at multiple wavelengths and providing spectral data that can aid in peak identification and purity assessment. scielo.br For a compound like this compound, monitoring wavelengths would likely be set around the absorption maxima of the aromatic rings, for instance, in the 254 nm to 320 nm range. researchgate.netnih.gov

Table 1: Representative HPLC Conditions for Analysis of Related Aromatic Amides

| Parameter | Typical Condition | Rationale/Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | Provides good hydrophobic retention for aromatic compounds. researchgate.netnih.govnih.gov |

| Mobile Phase | Acetonitrile and Water/Buffer (e.g., acetate (B1210297) or phosphate) | Common solvents for RP-HPLC offering good separation efficiency. researchgate.netsielc.com |

| Elution Mode | Gradient | Effective for separating mixtures with components of varying polarity. nih.gov |

| Flow Rate | 0.7 - 1.0 mL/min | Standard flow rates for analytical scale columns. researchgate.net |

| Detector | UV/Photodiode Array (PDA) | Aromatic rings provide strong UV absorbance for sensitive detection. nih.govscielo.br |

| Wavelength | ~254 - 320 nm | Corresponds to the absorbance maxima of benzamide and phenoxy chromophores. researchgate.netnih.gov |

| Column Temp. | 25 - 40 °C | Controlled temperature ensures reproducible retention times. researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Direct analysis of this compound by Gas Chromatography (GC) is challenging. The molecule's high molecular weight, polarity conferred by the two amide groups, and potential for thermal degradation in the heated GC inlet make it largely non-volatile. iu.edu Many complex amide-containing drugs are not amenable to direct GC-MS analysis due to thermal instability. iu.edu

To overcome these limitations, a derivatization step is typically required. This process involves chemically modifying the analyte to increase its volatility and thermal stability. iu.edu For the amide groups in this compound, silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylation with agents such as trifluoroacetic anhydride (B1165640) (TFAA) could be employed. iu.edu These reactions replace the active hydrogens on the amide nitrogens with more stable, less polar groups, making the molecule suitable for GC analysis.

Once derivatized, GC-MS can provide excellent separation and powerful identification capabilities based on the mass spectrum of the derivatized analyte. However, the need for an additional derivatization step can add complexity and potential for analytical error to the workflow. libretexts.org

Spectroscopic Techniques for Structural Elucidation and Trace Analysis of this compound

Spectroscopic methods are essential for the unambiguous identification and detailed structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Purity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom.

¹H NMR: The ¹H NMR spectrum would show distinct signals for each proton in the molecule. The aromatic protons on the benzamide and phenoxy rings would appear in the downfield region (typically δ 6.8-8.5 ppm). psu.edumdpi.com The methine proton (CH) adjacent to the chiral center would likely be a quartet, coupled to the methyl protons, and its chemical shift would be influenced by the adjacent oxygen and amide groups. chemicalbook.com The methyl (CH₃) protons would appear as a doublet in the upfield region (around δ 1.5-1.7 ppm). chemicalbook.com The two N-H protons of the amide groups would appear as broad singlets, with chemical shifts that can be concentration and solvent dependent. mdpi.com

¹³C NMR: The ¹³C NMR spectrum would confirm the presence of all 16 carbon atoms in their unique electronic environments. The two carbonyl carbons (C=O) of the amide groups would be the most downfield signals (δ ~165-175 ppm). psu.edumdpi.com The aromatic carbons would resonate in the δ 115-140 ppm range, while the aliphatic methyl and methine carbons would appear at higher field. psu.edunih.gov

Stereochemical Analysis: Since this compound is a chiral compound (due to the stereocenter in the 2-phenoxypropanamido moiety), NMR can be used to assess its enantiomeric purity. This is typically achieved by using a chiral solvating agent (CSA). nih.govacs.org CSAs, such as chiral alcohols or acids, form transient diastereomeric complexes with the enantiomers of the analyte. youtube.comacs.org These diastereomeric complexes are non-equivalent in the NMR and will exhibit separate signals for at least one proton, allowing for the quantification of each enantiomer. nih.gov For example, adding a chiral resolving agent could cause the methyl doublet or the methine quartet of the two enantiomers to resolve into two separate sets of signals. youtube.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Key Structural Units

| Structural Unit | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes/Reference |

|---|---|---|---|

| Benzamide Aromatic CH | 7.2 - 8.3 | 120 - 135 | Typical range for ortho-substituted benzamide ring protons and carbons. psu.eduhmdb.ca |

| Phenoxy Aromatic CH | 6.8 - 7.4 | 115 - 160 | Range for phenoxy ring protons and carbons, includes oxygen-bound carbon. chemicalbook.com |

| Amide N-H | 8.5 - 10.5 | N/A | Broad signals, chemical shift is solvent/concentration dependent. mdpi.com |

| Propionamide (B166681) -CH- | ~4.8 (quartet) | ~50 | Influenced by adjacent oxygen and amide nitrogen. chemicalbook.com |

| Propionamide -CH₃ | ~1.6 (doublet) | ~18 | Upfield aliphatic signal. chemicalbook.com |

| Amide C=O | N/A | 166 - 175 | Characteristic downfield signals for carbonyl carbons. psu.edumdpi.com |

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry is critical for determining the molecular weight and confirming the elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.

Accurate Mass Measurement: High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can measure the mass of the molecular ion ([M+H]⁺ or [M-H]⁻) with very high accuracy (typically within 5 ppm). researchgate.net This allows for the unambiguous determination of the elemental formula (C₁₆H₁₆N₂O₃ for the neutral molecule) and provides strong evidence for the compound's identity.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecule. rsc.orgnih.gov In ESI-MS/MS, the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID). For this compound, the most likely fragmentation pathway involves the cleavage of the amide bonds. A common fragmentation for aromatic amides is the cleavage of the N-CO bond. nist.gov

Key expected fragment ions would include:

The benzoyl cation (m/z 120): Formed by cleavage of the amide bond connecting the benzamide and the propionamide moieties, leading to [C₇H₆NO]⁺.

The phenoxypropionyl cation (m/z 165): Formed by cleavage of the amide bond to yield [C₉H₉O₂]⁺.

Loss of the phenoxy group: Fragmentation of the phenoxypropionyl cation could lead to the loss of a phenoxy radical (•OC₆H₅), resulting in a fragment at m/z 72.

Fragments from the benzamide portion: The ion at m/z 120 could further lose CO to give a fragment at m/z 92.

Table 3: Predicted ESI-MS Fragmentation for this compound ([M+H]⁺ = 285.12)

| m/z (Predicted) | Proposed Fragment Structure/Identity | Fragmentation Pathway |

|---|---|---|

| 285.12 | [M+H]⁺ | Protonated Molecular Ion |

| 165.06 | [2-phenoxypropanoyl]⁺ | Cleavage of the N-C bond of the central amide. |

| 121.05 | [2-aminobenzamide + H]⁺ | Cleavage of the N-C bond of the central amide. |

| 120.04 | [2-aminobenzoyl cation]⁺ | Loss of NH₃ from the ion at m/z 137 or direct cleavage. |

| 105.03 | [Benzoyl cation]⁺ | A common fragment in benzamide mass spectra. nist.gov |

| 93.06 | [Phenol + H]⁺ | Cleavage of the ether bond. |

| 77.04 | [Phenyl cation]⁺ | Loss of CO from the benzoyl cation (m/z 105). nist.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

IR and UV-Vis spectroscopy provide rapid and valuable information about the functional groups and conjugated systems within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrations of the functional groups present. wikipedia.org Key absorption bands for this compound would include:

N-H Stretching: Two bands are expected for the primary amide (-CONH₂) around 3400-3200 cm⁻¹, and one band for the secondary amide (-NH-) around 3300 cm⁻¹. tsijournals.com

C=O Stretching (Amide I band): Strong absorptions around 1680-1640 cm⁻¹ for the two amide carbonyl groups. tsijournals.com

N-H Bending (Amide II band): Absorption around 1640-1550 cm⁻¹. tsijournals.com

Aromatic C-O Stretching: A strong band for the ether linkage around 1250 cm⁻¹.

Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region. researchgate.net

C-H Bending (Aromatic): Bands corresponding to ortho-disubstitution on the benzamide ring would appear in the 770-735 cm⁻¹ region. wikipedia.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule's chromophores. sielc.com The two main chromophores in this compound are the benzamide system and the phenoxy group. The spectrum, typically run in a solvent like ethanol (B145695) or acetonitrile, would be expected to show absorption maxima (λmax) characteristic of these substituted aromatic rings, likely in the range of 230-280 nm. nih.govnist.gov The exact position and intensity of these bands can be useful for quantitative analysis using a UV detector in HPLC.

Advanced Electrochemical Methods for this compound Detection

No published research is currently available on the application of advanced electrochemical methods for the detection of this compound.

Development of Robust Method Validation Protocols for this compound Analysis

There are no specific, publicly available method validation protocols for the analysis of this compound.

Future Research Directions and Emerging Applications for 2 2 Phenoxypropanamido Benzamide

Development of 2-(2-phenoxypropanamido)benzamide as a Molecular Probe for Biological Systems

The development of molecular probes for visualizing and understanding complex biological systems is a cornerstone of modern chemical biology. The scaffold of this compound could serve as a foundational structure for the rational design of novel molecular probes. Future research could focus on modifying this compound to incorporate reporter groups, such as fluorophores, for applications in fluorescence microscopy and imaging.

The modular nature of this compound allows for the systematic introduction of functionalities. For instance, the phenoxy or benzamide (B126) rings could be substituted with environmentally sensitive fluorophores whose emission properties change in response to local polarity, pH, or the presence of specific ions. Furthermore, the amide linkages provide sites for the attachment of targeting ligands, such as peptides or small molecules, to direct the probe to specific cellular compartments or protein targets.

An exciting avenue of research would be the development of near-infrared (NIR) probes based on this scaffold. NIR probes offer significant advantages for in vivo imaging, including deeper tissue penetration and reduced autofluorescence. nih.gov By conjugating this compound with NIR-emitting dyes, it may be possible to create probes for non-invasive imaging of biological processes in living organisms.

Table 1: Hypothetical Design Strategies for this compound-Based Molecular Probes

| Probe Type | Modification Strategy | Potential Application |

| Fluorescent pH Sensor | Introduction of a pH-sensitive fluorophore (e.g., fluorescein) | Mapping pH gradients in cellular organelles |

| Targeted Cancer Probe | Conjugation of a tumor-targeting peptide (e.g., RGD) | Imaging of cancer cells for diagnostic purposes |

| NIR Imaging Agent | Attachment of a NIR-emitting cyanine (B1664457) dye | In vivo imaging of disease models |

Exploration of this compound in Materials Science Applications

The structural features of this compound also suggest its potential utility in the field of materials science. The presence of amide bonds, which can participate in hydrogen bonding, and aromatic rings, which can engage in π-π stacking, could lead to the formation of self-assembling systems and functional materials.

Future research could investigate the ability of this compound and its derivatives to form supramolecular polymers, gels, or liquid crystals. The properties of these materials could be tuned by modifying the substituents on the aromatic rings or by altering the length and flexibility of the linker.

Furthermore, the benzamide and phenoxy groups could be exploited for the synthesis of novel polymers with tailored thermal, mechanical, and optical properties. For example, this compound could be explored as a monomer in polymerization reactions to create high-performance polyamides or polyimides. The incorporation of this monomer could impart specific functionalities, such as improved solubility or flame retardancy, to the resulting polymers.

Table 2: Potential Materials Science Applications of this compound Derivatives

| Material Type | Key Structural Feature | Potential Property |

| Supramolecular Gels | Hydrogen bonding and π-π stacking | Stimuli-responsive behavior |

| High-Performance Polymers | Amide and aromatic functionalities | High thermal stability |

| Functional Coatings | Adhesion-promoting groups | Corrosion resistance |

Environmental Fate and Degradation Studies of this compound

As with any new chemical entity, a thorough understanding of its environmental fate and potential for degradation is crucial. For this compound, future research should focus on its persistence, mobility, and transformation in various environmental compartments, including soil, water, and air.

Studies on the abiotic degradation of this compound, such as hydrolysis and photolysis, would provide insights into its stability under different environmental conditions. The ester-like phenoxy linkage and the amide bonds may be susceptible to hydrolysis, particularly at non-neutral pH.

Biodegradation studies are also essential to determine the susceptibility of this compound to microbial metabolism. The degradation pathways would need to be elucidated, and any persistent or toxic metabolites identified. The environmental fate of structurally related compounds, such as the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), has been extensively studied, and similar methodologies could be applied. epa.govresearchgate.net For instance, the half-life of 2,4-D in soil can vary significantly depending on environmental conditions. epa.gov

Table 3: Illustrative Environmental Fate Profile for this compound

| Process | Environmental Compartment | Predicted Half-Life (Illustrative) | Potential Degradation Products |

| Hydrolysis | Water (pH 7) | Weeks to months | 2-Phenoxypropanoic acid and 2-aminobenzamide (B116534) |

| Photolysis | Surface Water | Days to weeks | Hydroxylated and ring-opened products |

| Aerobic Biodegradation | Soil | Weeks to months | Carbon dioxide, water, and mineral salts |

Integration of this compound Research with Artificial Intelligence and Machine Learning

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research and development. These powerful computational tools can be leveraged to accelerate the exploration of this compound and its derivatives.

AI/ML models could be developed to predict the physicochemical properties, biological activities, and potential toxicities of novel derivatives of this compound, even before they are synthesized. This in silico screening approach can significantly reduce the time and cost associated with experimental studies. For example, Quantitative Structure-Activity Relationship (QSAR) models can be built to correlate the chemical structures of compounds with their biological effects. researchgate.net

Table 4: Potential AI/ML Applications in this compound Research

| AI/ML Application | Objective | Expected Outcome |

| QSAR Modeling | Predict biological activity of new derivatives | Identification of lead compounds for further study |

| Property Prediction | Estimate solubility, permeability, and toxicity | Prioritization of candidates for synthesis |

| Retrosynthesis Design | Propose efficient synthetic routes | Optimization of chemical synthesis |

Interdisciplinary Research Opportunities for this compound

The multifaceted potential of this compound necessitates a highly interdisciplinary research approach. Collaborations between scientists from various fields will be essential to fully unlock the promise of this compound.

For instance, synthetic organic chemists could work alongside biochemists and cell biologists to design and evaluate novel molecular probes based on this scaffold. Similarly, materials scientists could collaborate with polymer chemists and engineers to develop new functional materials. The integration of computational chemists and data scientists will be crucial for applying AI and ML methodologies to guide experimental efforts.

Such interdisciplinary collaborations would foster a synergistic environment where expertise is shared, and innovative solutions are developed. This integrated approach will be key to translating fundamental research on this compound into tangible applications.

Challenges and Perspectives in this compound Research

The primary challenge in the research of this compound is the current lack of foundational data. Initial exploratory studies are needed to establish its basic physicochemical properties, reactivity, and biological profile. Overcoming this initial hurdle will require dedicated research efforts and funding.

From a synthetic perspective, the development of efficient and scalable routes to this compound and its derivatives will be important for enabling broader investigations. While methods for synthesizing related benzamide structures exist, optimization for this specific compound may be necessary. nih.govmdpi.comresearchgate.net

Despite these challenges, the future of this compound research is promising. Its versatile chemical structure provides a rich platform for the development of new technologies in molecular imaging, materials science, and beyond. As our understanding of this compound grows, so too will the opportunities for its application in addressing scientific and societal challenges. The path forward lies in a concerted and collaborative effort to explore the untapped potential of this intriguing molecule.

Q & A

Q. What is the standard synthesis protocol for 2-(2-phenoxypropanamido)benzamide, and what key intermediates are involved?

- Methodology : The synthesis typically involves a multi-step approach: (i) Condensation of phenoxypropanoyl chloride with 2-aminobenzamide in anhydrous dichloromethane under nitrogen atmosphere . (ii) Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) . (iii) Characterization using -NMR and -NMR to confirm amide bond formation and aromatic substitution patterns .

- Key intermediates : Phenoxypropanoyl chloride and 2-aminobenzamide are critical precursors.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Recommended Techniques :

- NMR Spectroscopy : -NMR identifies proton environments (e.g., amide NH at δ 8.2–8.5 ppm, aromatic protons at δ 6.8–7.5 ppm) .

- IR Spectroscopy : Confirms carbonyl stretches (amide C=O at ~1650–1680 cm) .

- HPLC : Validates purity (>95%) using a C18 column with acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Analysis Framework : (i) Compare assay conditions (e.g., cell lines, IC protocols) across studies . (ii) Evaluate structural impurities using LC-MS to rule out batch variability . (iii) Conduct molecular docking to assess target binding affinity discrepancies .

- Example : Nitro-substituted derivatives show variable anticancer activity due to electron-withdrawing effects on cellular uptake .

Q. What strategies optimize the synthetic yield of this compound under scale-up conditions?

- Optimization Steps : (i) Use catalytic DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics . (ii) Employ flow chemistry for precise temperature control (0–5°C) during exothermic steps . (iii) Replace column chromatography with recrystallization (ethanol/water) for cost-effective purification .

Q. How do substituent modifications influence the compound’s pharmacokinetic properties?

- SAR Insights :

- Phenoxy Group : Enhances lipophilicity (logP ~2.8), improving blood-brain barrier permeability .

- Amide Linker : Stabilizes against enzymatic hydrolysis compared to ester analogs .

- Methodology : Use in vitro microsomal assays (human liver microsomes) to quantify metabolic stability .

Data-Driven and Methodological Challenges

Q. What experimental designs are recommended for assessing the compound’s in vitro toxicity?

Q. How can researchers validate the stability of this compound in aqueous solutions?

- Stability Testing : (i) Prepare phosphate-buffered saline (pH 7.4) and monitor degradation via HPLC at 0, 24, and 48 hours . (ii) Identify degradation products (e.g., hydrolyzed amide) using high-resolution mass spectrometry . (iii) Store lyophilized samples at −80°C to extend shelf life .

Cross-Disciplinary Applications

Q. What role does this compound play in material science research?

- Applications :

Q. How is computational modeling used to predict the compound’s enzyme inhibition potential?

- Workflow : (i) Target Identification : Screen against kinases (e.g., EGFR) using AutoDock Vina . (ii) MD Simulations : Assess binding stability (50 ns trajectories, RMSD <2 Å) . (iii) Free Energy Calculations : MM-GBSA predicts ΔG binding (~−8.5 kcal/mol for COX-2 inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.